Antimony phosphide (SbP)

カタログ番号 B147865

CAS番号:

25889-81-0

分子量: 152.73 g/mol

InChIキー: RJAVVKVGAZUUIE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Antimony phosphide (SbP) is a compound of antimony and phosphorus . It is also known as Phosphorus antimonide and Antimonous Phosphide . SbP is used in high power, high frequency applications and in laser diodes .

Molecular Structure Analysis

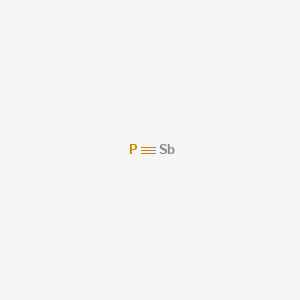

The molecular structure of Antimony phosphide (SbP) consists of one atom of Antimony (Sb) and one atom of Phosphorus (P) . The molecular weight of SbP is 152.734 .Chemical Reactions Analysis

Antimony, the element in Antimony phosphide, is not very active but reacts with oxygen, sulfur, and chlorine at high temperatures . In a study, the adsorption mechanism of common toxic gases on monolayer antimony phosphide (SbP), including CO, H2S, NH3, SO2, and NO2, was investigated based on first principles calculation .科学的研究の応用

Spectroscopic Properties

- Rotational Spectra and Hyperfine Constants : Studies on the rotational spectra of antimony phosphide (SbP) reveal significant insights into its spectroscopic properties. Detailed measurements of the J = 1–0 and 2–1 transitions of SbP isotopomers in various states have been performed. These investigations provide accurate spectroscopic constants, equilibrium bond lengths, and hyperfine constants, which are essential for understanding the molecule's interaction with electromagnetic radiation (Cooke & Gerry, 2004).

Environmental Interaction and Biochemistry

- Biogeochemistry of Antimony : Research on antimony's environmental interactions, particularly in microbial contexts, has grown recently. Studies focus on antimony uptake, efflux, oxidation, and reduction within bacterial systems. These insights are crucial for understanding the environmental behavior and potential bioremediation uses of antimony, including SbP (Li et al., 2016).

Interaction with Other Materials

- Adsorption on Surfaces : Research on SbP includes its interaction with other materials, such as its adsorption on indium phosphide (InP) surfaces. Investigations into the electronic structure of SbP when adsorbed on these surfaces provide valuable information on potential applications in semiconductor technology (Maani et al., 1985).

Metallurgical Industry

- In the Metallurgical Industry : Antimony, including SbP, plays a role in metallurgical processes, particularly in the processing of gold, copper, and lead. Its behavior during these processes and the subsequent environmental implications due to its similarity to arsenic are areas of active research (Multani et al., 2016).

Electronic Applications

- Electronic Structure : The study of SbP's electronic structure is significant for applications in electronics. Investigations reveal the replacement of electronic states on surfaces by Sb-induced ones, providing insights into its utility in electronic devices (Cheng et al., 2020).

Nanotechnology

- Nanowire Applications : The development of vertically aligned antimony nanowires shows SbP's potential in nanotechnology, particularly in solid-state pH sensors and other sensing applications. These applications leverage SbP's properties such as corrosion resistance and response to proton concentrations (Chang et al., 2007).

Optical Properties

- Birefringence in Optical Materials : SbP's potential as a UV birefringent material due to its large birefringence and short UV cutoff edge has been highlighted in recent studies. This makes it a candidate for various optical applications (Long et al., 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

stibanylidynephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P.Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAVVKVGAZUUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067157 | |

| Record name | Antimony phosphide (SbP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.734 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony phosphide (SbP) | |

CAS RN |

25889-81-0 | |

| Record name | Antimony phosphide (SbP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25889-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony phosphide (SbP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony phosphide (SbP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony phosphide (SbP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

4

Citations

The reaction between equimolar quantities of BiCl 3 and the silylphosphine P(SiMe 3 ) 3 in

toluene or THF (tetrahydrofuran) solution affords a black precipitate with the composition of …

Number of citations: 36

pubs.acs.org

The gas-sensing properties of two-dimensional materials have always been a research

hotspot in the field of materials science. In this paper, the adsorption mechanism of common …

Number of citations: 0

pubs.rsc.org

To broaden the scope of layered group V semiconductors, we propose a class of phosphorenelike

monolayer group V semiconductor compounds, such as PN, AsP, SbP and BiP with …

Number of citations: 0

www.researchgate.net

The chemistry of metallacyclopentadienes involving the heavier group 13 elements (Ga, In)

has been receiving a great deal of attention due to their potential utility in the development of …

Number of citations: 2

search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)